![molecular formula C14H9F3O3 B3041946 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid CAS No. 43029-72-7](/img/structure/B3041946.png)
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid
Overview
Description
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a chemical compound with the molecular weight of 282.22 . It is also known by the IUPAC name 4-hydroxy-3’- (trifluoromethyl) [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid consists of a benzoic acid group attached to a phenyl group with a trifluoromethyl group at the 4-position and a hydroxyl group at the 2-position .Physical And Chemical Properties Analysis
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is a powder that is stored at room temperature . It has a melting point of 182-183°C .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid, also known as 4-Hydroxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. Researchers are exploring its use in creating anti-inflammatory and analgesic medications .
Catalysis
In the field of catalysis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid is being studied for its ability to act as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal complexes, which can improve the efficiency and selectivity of catalytic processes .
Material Science
This compound is also being investigated for its applications in material science. Its incorporation into polymers can enhance their thermal stability and mechanical properties. This makes it useful in the development of high-performance materials for various industrial applications .
Organic Synthesis
In organic synthesis, 2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid serves as a valuable intermediate. Its functional groups allow for diverse chemical modifications, making it a versatile building block for synthesizing complex organic molecules .
Environmental Chemistry
Researchers are exploring the use of this compound in environmental chemistry, particularly in the development of sensors for detecting pollutants. Its chemical properties enable it to interact with various environmental contaminants, making it a potential component in sensitive and selective detection systems .
Biochemical Research
In biochemical research, this compound is being studied for its interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biochemical pathways and mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various proteins and enzymes in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For example, the presence of a trifluoromethyl group could influence the compound’s reactivity and interactions with other molecules .
Pharmacokinetics
The presence of a trifluoromethyl group and a carboxylic acid group could potentially influence these properties .
Result of Action
Similar compounds have been shown to have various effects, such as removing the n-terminal methionine from nascent proteins .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
properties
IUPAC Name |
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-4-1-8(2-5-10)9-3-6-12(18)11(7-9)13(19)20/h1-7,18H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMKAROYJIWVLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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